molecular formula C12H12BNO3 B595779 2-(Benzyloxy)pyridine-4-boronic acid CAS No. 1256355-62-0

2-(Benzyloxy)pyridine-4-boronic acid

Cat. No. B595779
M. Wt: 229.042
InChI Key: RBEGAHHNAGUVBM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyridine-4-boronic acid is a chemical compound with the CAS Number: 1256355-62-0 and a molecular weight of 229.04 . It has a linear formula of C12H12BNO3 .


Synthesis Analysis

The synthesis of boronic acids like 2-(Benzyloxy)pyridine-4-boronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents .


Molecular Structure Analysis

The InChI Code of 2-(Benzyloxy)pyridine-4-boronic acid is 1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key application of boronic acids like 2-(Benzyloxy)pyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

It has the ability to form hydrogen bonds and interact with metal ions .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application Summary: This compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application: The specific methods of application in this context would involve the use of this compound as a boron reagent in the Suzuki–Miyaura coupling reaction .
  • Results or Outcomes: The outcomes of this application would be the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction .

2. Sensing Applications

  • Application Summary: Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including sensing applications. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Methods of Application: The methods of application in this context would involve the use of this compound in the development of sensing systems, potentially including both homogeneous assays and heterogeneous detection .
  • Results or Outcomes: The outcomes of this application would be the successful development of sensing systems for various analytes .

3. Therapeutic Applications

  • Application Summary: This compound has been used in the preparation of HIV-1 protease inhibitors and potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .
  • Methods of Application: The methods of application in this context would involve the use of this compound in the synthesis of these therapeutic agents .
  • Results or Outcomes: The outcomes of this application would be the successful synthesis of these therapeutic agents, which could potentially be used in the treatment of HIV or cancer .

4. Preparation of Heterocyclic Compounds

  • Application Summary: This compound is a promising candidate as a building block for constructing heterocyclic compounds with superior biological activities .
  • Methods of Application: The methods of application in this context would involve the use of this compound in the synthesis of heterocyclic compounds .
  • Results or Outcomes: The outcomes of this application would be the successful synthesis of heterocyclic compounds with potential superior biological activities .

5. Preparation of Linear Poly (Phenylpyridyl) Chains

  • Application Summary: This compound can be used to prepare new linear poly (phenylpyridyl) chains by Suzuki coupling .
  • Methods of Application: The methods of application in this context would involve the use of this compound in the Suzuki coupling reaction to synthesize new linear poly (phenylpyridyl) chains .
  • Results or Outcomes: The outcomes of this application would be the successful synthesis of new linear poly (phenylpyridyl) chains .

6. Preparation of Oligopyridyl Foldamers

  • Application Summary: This compound can be used to prepare oligopyridyl foldamers as mimics of a-helix twist .
  • Methods of Application: The methods of application in this context would involve the use of this compound in the synthesis of oligopyridyl foldamers .
  • Results or Outcomes: The outcomes of this application would be the successful synthesis of oligopyridyl foldamers, which could potentially mimic the a-helix twist .

7. Ligand-Free Palladium-Catalyzed Suzuki Coupling Reaction

  • Application Summary: This compound is used as a reagent in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation .
  • Methods of Application: The methods of application in this context would involve the use of this compound as a reagent in the Suzuki coupling reaction under microwave irradiation .
  • Results or Outcomes: The outcomes of this application would be the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction .

8. Electrophoresis of Glycated Molecules

  • Application Summary: Boronic acids, including this compound, are used for electrophoresis of glycated molecules .
  • Methods of Application: The methods of application in this context would involve the use of this compound in the electrophoresis of glycated molecules .
  • Results or Outcomes: The outcomes of this application would be the successful separation of glycated molecules .

9. Controlled Release of Insulin

  • Application Summary: This compound can be used in polymers for the controlled release of insulin .
  • Methods of Application: The methods of application in this context would involve the use of this compound in the synthesis of polymers for the controlled release of insulin .
  • Results or Outcomes: The outcomes of this application would be the successful synthesis of polymers for the controlled release of insulin .

Future Directions

The use of boronic acids like 2-(Benzyloxy)pyridine-4-boronic acid in catalysis and crystal engineering opens up new opportunities for the development of novel materials and processes . It is also a promising candidate as a building block for constructing heterocyclic compounds with superior biological activities .

properties

IUPAC Name

(2-phenylmethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGAHHNAGUVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678213
Record name [2-(Benzyloxy)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)pyridine-4-boronic acid

CAS RN

1256355-62-0
Record name [2-(Benzyloxy)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)pyridine-4-boronic acid
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